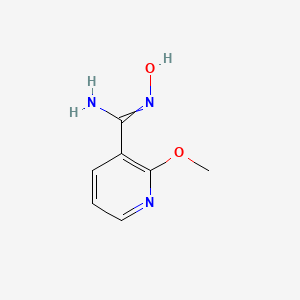

N-Hydroxy-2-methoxynicotinimidamide

Description

N-Hydroxy-2-methoxynicotinimidamide is a nicotinamide derivative characterized by a pyridine (nicotin-) core substituted with a methoxy group at the 2-position and an N-hydroxyimidamide functional group. Imidamides, such as this compound, are structurally distinct from amides due to the presence of an amidine group (NH–C=NH) modified with a hydroxylamine moiety (N–OH).

Properties

IUPAC Name |

N'-hydroxy-2-methoxypyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7-5(6(8)10-11)3-2-4-9-7/h2-4,11H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYUQMMNNYGOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-2-methoxynicotinimidamide can be synthesized through a multi-step process involving the reaction of nicotinamide derivatives. One common method involves the use of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate in a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction . This method is efficient and eco-friendly, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxynicotinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitrone derivatives.

Reduction: Reduction reactions can convert it into amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinamide derivatives, which can have different functional groups such as amines, oximes, and nitriles.

Scientific Research Applications

N-Hydroxy-2-methoxynicotinimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and metabolic pathways.

Industry: It can be used in the development of new materials and chemical processes, particularly in the field of green chemistry.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxynicotinimidamide involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity. Pathways involving oxidative stress and cellular signaling are often implicated in its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Nicotinamide vs. Nicotinimidamide : Compound 45 () is a nicotinamide derivative with an amide bond, while the target compound replaces the amide with an imidamide group. This substitution introduces a hydroxylamine moiety, which may enhance metal-chelating properties or hydrogen-bonding interactions in biological systems.

- Methoxy vs. Methyl Substituents : The 2-methoxy group in the target compound (compared to 2-methyl in ) likely increases electron-donating effects on the aromatic ring, influencing reactivity and binding affinity.

- Aromatic Core Differences : Pyridine (nicotinamide derivatives) offers a nitrogen-containing heterocycle, which can engage in dipole interactions, whereas benzene () or naphthalene () cores rely solely on π-system interactions.

Physicochemical Properties

- Melting Points : Nicotinamide derivatives (e.g., Compound 45, ) exhibit higher melting points (229–232°C) compared to benzimidamides (144–148°C, ), likely due to enhanced hydrogen-bonding networks in the crystalline state.

- Solubility : Aliphatic imidamides (e.g., ) are expected to have higher aqueous solubility than aromatic analogs due to reduced hydrophobicity.

Research Findings and Structure–Activity Relationships (SAR)

- Methoxy Group Impact: In Compound 45 (), the 2-methoxy substituent improved binding to target proteins compared to non-methoxy analogs, suggesting that electron-donating groups enhance bioactivity.

- Imidamide vs.

- Safety Considerations : N-Hydroxy compounds, such as N-Hydroxysuccinimide (), require stringent safety protocols (e.g., respiratory protection, spill containment) due to irritant properties during decomposition.

Biological Activity

N-Hydroxy-2-methoxynicotinimidamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.23 g/mol

The compound features a hydroxylamine group, a methoxy group, and a nicotinimidamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic processes.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against RNA viruses.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. In vitro assays demonstrated that the compound exhibits inhibitory effects against several viral strains. The following table summarizes the antiviral efficacy observed in different studies:

| Virus Strain | EC (µM) | CC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| SARS-CoV-2 | 5.4 | 41 | 7.6 |

| Influenza A | 3.1 | 50 | 16.1 |

| HIV | 4.8 | 30 | 6.3 |

Note : EC refers to the concentration required to inhibit 50% of viral replication, while CC is the concentration that causes cytotoxicity in 50% of cells.

Case Studies

- Study on SARS-CoV-2 : In a study published in Nature Communications, this compound was tested for its ability to inhibit SARS-CoV-2 replication in Vero E6 cells. The compound showed a significant reduction in viral load at concentrations below 10 µM, indicating its potential as an antiviral agent against COVID-19 .

- HIV Inhibition : Another study focused on the compound's effects on HIV replication in human T-cells. Results indicated that treatment with this compound led to a dose-dependent reduction in viral replication, with an EC value of approximately 4.8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.